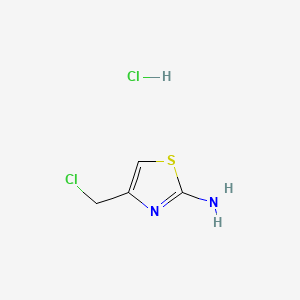

2-Amino-4-(chloromethyl)thiazole hydrochloride

Description

The exact mass of the compound 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56821. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKJOWVEDTHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59608-97-8 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0069339 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60090-58-6, 59608-97-8 | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60090-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59608-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-(chloromethyl)thiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug development. Its reactive chloromethyl group and the inherent biological significance of the 2-aminothiazole scaffold make it a valuable intermediate for the synthesis of a wide array of pharmaceutical compounds, including but not limited to antibacterial, antifungal, and anticancer agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering essential data and experimental insights for researchers and developers in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for understanding the compound's behavior in various experimental and manufacturing settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₅ClN₂S·HCl | [1][2] |

| Molecular Weight | 185.07 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 141-143 °C | [4] |

| Solubility | Soluble in water, alcohols, and diethyl ether.[5] Specific quantitative data is not readily available in the literature. For related 2-aminothiazole compounds, solubility is noted to be pH-dependent.[6] | |

| pKa | Specific pKa data for this compound is not available in the cited literature. However, studies on related 5-substituted 2-aminothiazoles indicate that protonation occurs at the endocyclic nitrogen atom.[7] | |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | [4] |

Synthesis

The primary synthetic route to 2-Amino-4-(chloromethyl)thiazole and its hydrochloride salt is a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative.[8][9][10]

A plausible synthetic workflow for this compound is outlined below.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its successful application in research and development.

Synthesis via Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.[8][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.

-

Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1,3-dichloroacetone dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Free Base: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free base, 2-Amino-4-(chloromethyl)thiazole.

-

Purification of the Free Base: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a non-polar solvent (e.g., cold diethyl ether), and dry in a vacuum desiccator to yield this compound.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

-

Sample Preparation: Finely powder a small amount of the dried this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Assessment (Qualitative)

A general protocol for assessing the qualitative solubility of the compound in various solvents.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure: To approximately 1 mg of this compound in a small test tube, add the selected solvent dropwise (up to 1 mL), vortexing after each addition.

-

Observation: Observe and record whether the compound dissolves completely. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods.[11][12]

A general protocol for a forced degradation study is as follows:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Data Evaluation: Analyze the chromatograms to identify and quantify any degradation products formed. This information helps in elucidating the degradation pathways and the intrinsic stability of the compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic proton on the thiazole ring, the protons of the chloromethyl group, and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents and the thiazole ring itself.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiazole ring and the chloromethyl group.[19][20]

-

FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C=N and C=C stretching of the thiazole ring, and the C-Cl stretching of the chloromethyl group.[14][17][18][21]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, 2-Amino-4-(chloromethyl)thiazole, and fragmentation patterns characteristic of the thiazole ring and the loss of the chloromethyl group.[16][22][23]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of numerous biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and stability is paramount for its effective utilization in drug discovery and development. This technical guide consolidates the available information and provides generalized experimental protocols to aid researchers in their work with this versatile compound. Further detailed experimental studies are warranted to fully quantify properties such as solubility and pKa, and to perform a comprehensive forced degradation analysis.

References

- 1. scbt.com [scbt.com]

- 2. This compound 59608-97-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 59608-97-8 CAS MSDS (2-Amino-4-chloromethythiazole hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 20. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 21. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]

- 22. Aminothiazole [webbook.nist.gov]

- 23. spectrabase.com [spectrabase.com]

Navigating the Spectroscopic Landscape of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 2-Amino-4-(chloromethyl)thiazole hydrochloride (CAS 59608-97-8). Aimed at researchers, scientists, and professionals in drug development, this document provides predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and a logical visualization of the spectral assignments. This information is crucial for the structural elucidation and quality control of this important synthetic intermediate.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally verified public data for this compound, the following tables present predicted chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, including various 2-aminothiazole derivatives. The data is presented to guide researchers in their spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H | ~7.0-7.3 | Singlet | 1H |

| -CH₂Cl | ~4.7-5.0 | Singlet | 2H |

| -NH₂ | ~7.5-8.0 | Broad Singlet | 2H |

| HCl | Variable, broad | Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (C2) | ~168-172 |

| C-S (C5) | ~110-115 |

| C-CH₂Cl (C4) | ~150-155 |

| -CH₂Cl | ~40-45 |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this compound, based on standard laboratory practices for similar compounds.[1]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the amine group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although modern spectrometers can reference the residual solvent peak.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Utilize a nuclear magnetic resonance spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

-

Tune and shim the probe to the specific sample to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of NMR Assignments

The following diagram illustrates the chemical structure of this compound and the logical assignment of the predicted ¹H and ¹³C NMR chemical shifts to the respective nuclei.

References

Interpreting the mass spectrum of 2-Amino-4-(chloromethyl)thiazole hydrochloride

An In-depth Technical Guide to the Mass Spectrum of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the expected mass spectrum of this compound. The information presented is based on the chemical structure of the compound and established fragmentation patterns of related aminothiazole and chlorinated organic molecules. As no publicly available experimental mass spectrum for this specific compound was identified, this guide serves as a predictive analysis to aid researchers in spectral interpretation.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₄H₅ClN₂S·HCl.[1] The free base has a molecular weight of approximately 148.6 g/mol , while the hydrochloride salt has a molecular weight of 185.07 g/mol .[1] Its structure, featuring a reactive chloromethyl group and a nucleophilic amino group on a thiazole core, makes it a versatile building block in the synthesis of pharmaceuticals.[2]

Hypothetical Mass Spectrum Analysis

The mass spectrum of 2-Amino-4-(chloromethyl)thiazole would typically be acquired after removing the hydrochloride salt, analyzing the free base. Using a hard ionization technique like Electron Ionization (EI), the molecule is expected to undergo significant fragmentation. The most likely fragmentation pathways involve the loss of the chlorine atom, cleavage of the chloromethyl group, and subsequent ruptures of the thiazole ring.

Data Presentation: Predicted Mass Fragments

The following table summarizes the plausible major fragments for 2-Amino-4-(chloromethyl)thiazole, their calculated mass-to-charge ratios (m/z), and their proposed structures. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak for any chlorine-containing fragment, with an intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

| Proposed Fragment Ion | Chemical Formula | m/z (Nominal) | Isotopic Peak (m/z) | Fragmentation Pathway |

| [M]⁺• (Molecular Ion) | [C₄H₅ClN₂S]⁺• | 148 | 150 | Initial ionization of the free base. |

| [M - Cl]⁺ | [C₄H₅N₂S]⁺ | 113 | - | Loss of a chlorine radical from the molecular ion. |

| [M - CH₂Cl]⁺ | [C₃H₃N₂S]⁺ | 99 | - | Loss of a chloromethyl radical via alpha-cleavage. |

| [C₃H₄NS]⁺ | [C₃H₄NS]⁺ | 86 | - | Loss of hydrogen cyanide (HCN) from the [M - Cl]⁺ fragment. |

| [CH₂Cl]⁺ | [CH₂Cl]⁺ | 49 | 51 | Cleavage of the C-C bond between the thiazole ring and the chloromethyl group. |

| [C₂H₃S]⁺ | [C₂H₃S]⁺ | 59 | - | Ring cleavage of the [M - Cl]⁺ fragment with loss of H₂CN₂. |

Experimental Protocols

A detailed methodology for acquiring the mass spectrum of this compound is provided below. This protocol is based on standard procedures for the analysis of small, solid organic compounds.

Objective: To obtain a high-resolution mass spectrum of 2-Amino-4-(chloromethyl)thiazole for structural confirmation and fragmentation analysis.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

-

-

Chromatographic Separation (Optional but Recommended):

-

LC System: Agilent 1260 Infinity II or equivalent.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Desolvation Temperature: 350°C.

-

Mass Range: Scan from m/z 50 to 300.

-

Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and tandem MS (MS/MS) mode to elicit fragmentation. For MS/MS, the protonated molecular ion ([M+H]⁺ at m/z 149) would be selected as the precursor ion.

-

-

Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercially available ESI tuning mix) prior to analysis to ensure high mass accuracy. An internal calibrant or "lock mass" can be used during the run to correct for any drift.[3]

-

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.

Caption: A diagram illustrating the primary fragmentation steps for the molecular ion of 2-Amino-4-(chloromethyl)thiazole.

References

Navigating the Challenges of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of the key synthetic intermediate, 2-Amino-4-(chloromethyl)thiazole hydrochloride. This document addresses the critical need for a deeper understanding of this compound's behavior in common laboratory solvents, providing a foundation for its effective use in pharmaceutical research and development.

While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide furnishes a robust framework based on the known properties of structurally similar compounds and established scientific principles. It offers predicted solubility characteristics and outlines detailed experimental protocols for researchers to determine these parameters in their own laboratory settings.

Predicted Solubility Profile

This compound, as a hydrochloride salt of an amine, is anticipated to exhibit favorable solubility in polar protic solvents. The solubility is largely influenced by the polarity of the solvent and its ability to interact with the ionic nature of the compound. The presence of the thiazole ring and the chloromethyl group also contributes to its overall solubility characteristics.

Based on general principles of solubility for heterocyclic amines and their salts, the following qualitative solubility profile in common laboratory solvents is predicted.[1][2]

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | As a hydrochloride salt, it is expected to readily dissolve in water due to ion-dipole interactions. The parent 2-aminothiazole is also soluble in water.[2][3] |

| Methanol | Soluble | The high polarity and hydrogen bonding capacity of methanol should facilitate the dissolution of the hydrochloride salt. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds, including salts. |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is aprotic and a weaker hydrogen bond acceptor, which may limit its ability to dissolve the ionic solid. |

| Dichloromethane (DCM) | Insoluble to Sparingly Soluble | As a nonpolar aprotic solvent, DCM is unlikely to effectively solvate the ionic hydrochloride salt. |

| Ethyl Acetate | Insoluble to Sparingly Soluble | The moderate polarity and aprotic nature of ethyl acetate suggest poor solubility for an ionic compound. |

| Acetone | Sparingly Soluble | Acetone has intermediate polarity and may show some limited capacity to dissolve the compound. |

It is imperative for researchers to experimentally verify these predicted solubilities using standardized methods.

Stability Considerations and Predicted Degradation Pathway

The stability of this compound is a critical factor in its handling, storage, and application in synthesis. The primary points of instability are the reactive chloromethyl group and the 2-aminothiazole ring itself.[4]

The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis.[5] In the presence of water or other nucleophiles, the chlorine atom can be displaced to form the corresponding hydroxymethyl derivative. This reaction can be accelerated by basic conditions. The 2-aminothiazole ring can also undergo degradation under harsh conditions, such as strong acid or base, high temperatures, or in the presence of strong oxidizing agents.[6][7]

A predicted degradation pathway, primarily initiated by hydrolysis of the chloromethyl group, is illustrated below.

Caption: Predicted degradation pathway of this compound.

Experimental Protocols

To empower researchers to obtain precise data, this guide provides detailed, standardized experimental protocols for determining solubility and assessing stability.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm).[9]

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the undissolved solid from the supernatant by centrifugation or filtration. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12][13][14] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[11][13]

Objective: To investigate the stability of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of the compound in the chosen stress medium.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

Stress Conditions:

-

Acidic Hydrolysis:

-

Medium: 0.1 N to 1 N Hydrochloric Acid (HCl)

-

Temperature: Room temperature or elevated (e.g., 40-80 °C)

-

Procedure: Dissolve the compound in the acidic solution and monitor over time.

-

-

Basic Hydrolysis:

-

Medium: 0.1 N to 1 N Sodium Hydroxide (NaOH)

-

Temperature: Room temperature or elevated (e.g., 40-80 °C)

-

Procedure: Dissolve the compound in the basic solution and monitor over time.

-

-

Oxidative Degradation:

-

Medium: 3-30% Hydrogen Peroxide (H₂O₂)

-

Temperature: Room temperature

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide and monitor over time.

-

-

Thermal Degradation:

-

Condition: Dry heat (e.g., 60-80 °C) or in solution at a high temperature.

-

Procedure: Expose the solid compound or a solution to elevated temperatures and monitor for degradation.

-

-

Photostability:

-

Condition: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

-

Procedure: Expose the solid compound and solutions to a calibrated light source. A dark control should be run in parallel.

-

Workflow for Solubility and Stability Assessment

The following diagram outlines the logical workflow for a comprehensive evaluation of the solubility and stability of this compound.

Caption: General workflow for solubility and stability testing.

This technical guide provides a critical resource for scientists and researchers working with this compound. By offering predictive insights and detailed, actionable experimental protocols, it aims to facilitate more efficient and informed research and development in the pharmaceutical industry. Researchers are encouraged to use these methodologies to generate specific data for their applications, contributing to a more complete understanding of this important chemical entity.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijcrt.org [ijcrt.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Versatile Role of 2-Amino-4-(chloromethyl)thiazole Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloromethyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the mechanism of action of this versatile reagent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from two primary reactive sites: the 2-amino group and the 4-(chloromethyl) group. The hydrochloride salt form enhances the stability of the compound for storage and handling. In reaction media, the free base can be liberated in situ or by a separate neutralization step to enable its nucleophilic reactivity.

The core mechanisms of action can be categorized as follows:

-

N-Functionalization: The exocyclic amino group at the C2 position is a potent nucleophile, readily participating in acylation, sulfonylation, arylation, and related reactions. This allows for the introduction of a wide array of substituents to modulate the biological and physicochemical properties of the resulting molecules.

-

C4-Methylene Functionalization: The chloromethyl group at the C4 position is an excellent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This benzylic-like halide reactivity enables the facile introduction of various functionalities through carbon-heteroatom and carbon-carbon bond formation.

Reactions at the 2-Amino Group

The nucleophilicity of the 2-amino group is a cornerstone of this reagent's utility. A variety of electrophiles can be employed to derivatize this position, leading to the synthesis of amides, sulfonamides, and ureas, which are common pharmacophores.

N-Acylation

The reaction of 2-Amino-4-(chloromethyl)thiazole with acylating agents such as acid chlorides or anhydrides provides the corresponding N-acyl-2-aminothiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Table 1: N-Acylation of 2-Amino-4-halothiazoles

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| O-acetylsalicyloyl chloride | Triethylamine | THF | 96 | 19-25 | --INVALID-LINK-- |

Experimental Protocol: N-Acylation of 2-Amino-4-chlorothiazole [1]

-

Dissolve 2-amino-4-chlorothiazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) under a nitrogen atmosphere.

-

Add O-acetylsalicyloyl chloride (1.2 mmol) to the solution at 20 °C.

-

Add triethylamine (1.5 mmol) and continue stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). If the reaction is incomplete after 28 hours, add additional acid chloride (1.0 mmol) and triethylamine (1.0 mmol).

-

After a total of 96 hours, dilute the reaction mixture with ethyl acetate (30 mL).

-

Perform an aqueous work-up to isolate the neutral product.

-

Purify the crude product by column chromatography on silica gel.

Mechanism of N-Acylation

Caption: N-Acylation of 2-Amino-4-(chloromethyl)thiazole.

Reactions at the 4-(Chloromethyl) Group

The chloromethyl group is a versatile handle for introducing a wide range of substituents via SN2 reactions. The reactivity is analogous to that of a benzylic halide, facilitated by the electron-rich thiazole ring.

Alkylation of Nucleophiles

A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chloride to form new carbon-heteroatom bonds.

Table 2: Alkylation of Nucleophiles with 4-(Chloromethyl)thiazole Derivatives

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| N,N-diethyl-acetamidine-methyl isothiocyanate adduct | 2-chloromethyl-benzimidazole | Isopropanol | Reflux, 6h | 5-(2-benzimidazolyl)-4-methyl-2-methylaminothiazole | - |

| Secondary Amine (e.g., Piperidine) | 2-Amino-4-(chloromethyl)thiazole | Acetonitrile | Reflux | 2-Amino-4-(piperidin-1-ylmethyl)thiazole | - |

| Thiol (e.g., Thiophenol) | 2-Amino-4-(chloromethyl)thiazole | Ethanol | Reflux with base | 2-Amino-4-((phenylthio)methyl)thiazole | - |

| Alcohol (e.g., Methanol) | 2-Amino-4-(chloromethyl)thiazole | Methanol | Reflux with base | 2-Amino-4-(methoxymethyl)thiazole | - |

(Note: Specific yield data for the direct reaction with this compound is sparse in the readily available literature; however, the reactions are analogous to those of similar chloromethyl heterocycles.)

Experimental Protocol: General Procedure for Alkylation of Amines

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired amine (1.1-1.5 mmol).

-

Add a base, such as potassium carbonate or triethylamine (2.0-3.0 mmol), to neutralize the hydrochloride and the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Mechanism of Nucleophilic Substitution (SN2)

Caption: SN2 reaction at the C4-chloromethyl group.

Application in the Synthesis of Bioactive Molecules

The dual reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules with significant biological activity.

Synthesis of Dasatinib Intermediate Analogues

The 2-aminothiazole core is central to the structure of the tyrosine kinase inhibitor, Dasatinib. Synthetic routes to Dasatinib often involve the coupling of a 2-aminothiazole derivative with a pyrimidine moiety. The reactions of the 2-amino group are directly analogous to those used in the synthesis of this important anticancer drug.

Workflow for the Synthesis of a Dasatinib Intermediate Analogue

Caption: Synthetic workflow for a Dasatinib intermediate analogue.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo selective functionalization at both the 2-amino and 4-chloromethyl positions provides a powerful platform for the construction of a diverse array of complex molecules. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and agrochemicals. The provided experimental frameworks and mechanistic insights serve as a practical resource for researchers in these fields.

References

An In-Depth Technical Guide to 4-(Chloromethyl)thiazol-2-amine hydrochloride (CAS Number: 59608-97-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride (CAS No. 59608-97-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information to support further investigation and application of this compound.

Chemical and Physical Properties

4-(Chloromethyl)thiazol-2-amine hydrochloride is a solid, heterocyclic compound belonging to the 2-aminothiazole class. The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.

Table 1: Physicochemical Properties of 4-(Chloromethyl)thiazol-2-amine hydrochloride

| Property | Value | Source |

| CAS Number | 59608-97-8 | Multiple Sources |

| Molecular Formula | C₄H₆Cl₂N₂S | |

| Molecular Weight | 185.08 g/mol | |

| IUPAC Name | 4-(chloromethyl)-1,3-thiazol-2-ylamine hydrochloride | |

| Physical Form | Solid | |

| Melting Point | 144-145 °C | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis

A detailed experimental protocol for the synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride has been reported. The synthesis involves the reaction of 1,3-dichloropropanone with thiourea in ethanol.

Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride[3]

Materials:

-

1,3-dichloropropanone (100 mmol)

-

Thiourea (100 mmol)

-

Absolute ethanol (40 mL)

Procedure:

-

To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

-

Stir the resulting solution at room temperature for 24 hours.

-

Allow the reaction mixture to stand at 5°C for an additional 12 hours.

-

A crystalline mass will appear. Filter the solid product.

-

Recrystallize the crude product from ethanol to yield 4-(Chloromethyl)thiazol-2-amine hydrochloride.

Yield: 70%

Diagram 1: Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride.

Safety Data

4-(Chloromethyl)thiazol-2-amine hydrochloride is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P363 | Wash contaminated clothing before reuse. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container in accordance with local regulations. |

Source:

Spectroscopic Data

Biological Activity and Potential Applications

While specific biological activity and signaling pathway information for 4-(Chloromethyl)thiazol-2-amine hydrochloride is not extensively documented in the scientific literature, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of 2-aminothiazole have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and other therapeutic properties.[1]

The presence of a reactive chloromethyl group at the 4-position of the thiazole ring makes this compound a versatile building block for the synthesis of a library of derivatives for biological screening. The amino group at the 2-position can also be readily functionalized.

Diagram 2: Potential Derivatization Pathways

Caption: Logical diagram showing potential sites for chemical modification of the core molecule.

Given the established biological significance of the 2-aminothiazole core, 4-(Chloromethyl)thiazol-2-amine hydrochloride represents a valuable starting material for the development of novel therapeutic agents. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Conclusion

4-(Chloromethyl)thiazol-2-amine hydrochloride is a readily synthesizable compound with a reactive functional group that makes it an important intermediate for medicinal chemistry and drug discovery. While detailed biological and spectroscopic data for this specific molecule are currently limited in the public domain, the well-documented activities of the 2-aminothiazole class of compounds suggest its potential as a precursor for novel bioactive molecules. Researchers are encouraged to conduct thorough characterization and biological evaluation to unlock the full potential of this compound.

References

Synthesis and Characterization of Novel 2-Aminothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of novel 2-aminothiazole derivatives, tailored for researchers and professionals in the field of drug discovery and development.

I. Synthesis of 2-Aminothiazole Derivatives

The most prevalent and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea or its derivatives.[6][7] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.

Key Synthetic Approaches:

-

Hantzsch Thiazole Synthesis: This classical method involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly used. The reaction proceeds through a cyclocondensation mechanism.

-

One-Pot Synthesis: Several one-pot procedures have been developed where the α-haloketone is generated in situ from the corresponding ketone, followed by reaction with thiourea.[5] This approach simplifies the synthetic process and often leads to higher yields.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of the Hantzsch synthesis, often reducing reaction times from hours to minutes and improving yields.

Experimental Protocols

A representative experimental protocol for the synthesis of 2-amino-4-phenylthiazole via the Hantzsch reaction is provided below.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [1]

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

Procedure:

-

A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is taken in a round-bottom flask.

-

The reaction mixture is refluxed for 12 hours.

-

After cooling, the mixture is washed with diethyl ether to remove excess unreacted acetophenone and iodine.

-

The reaction mixture is allowed to cool to room temperature and then poured into an ammonium hydroxide solution.

-

The crude product obtained is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

II. Characterization of 2-Aminothiazole Derivatives

The structural elucidation and confirmation of newly synthesized 2-aminothiazole derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.[8][9]

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure, providing information about the chemical environment of protons and carbons.[3]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups, such as N-H (amine), C=N (imine), and C-S bonds within the thiazole ring.[10]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Melting Point (m.p.) Analysis: The melting point is a physical property used to assess the purity of the synthesized compound. A sharp melting point range typically indicates a pure substance.

Experimental Protocols

Protocol 2: General Procedure for Spectroscopic Characterization [3]

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Process the data using appropriate software to obtain the final spectra.

Sample Preparation for FT-IR (ATR):

-

Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

FT-IR Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI or APCI).

Data Presentation

The following tables summarize representative quantitative data for a selection of synthesized 2-aminothiazole derivatives.

Table 1: Synthesis Yields and Melting Points of Selected 2-Aminothiazole Derivatives

| Compound | R Group | Yield (%) | Melting Point (°C) | Reference |

| 6c | N-((6-chloropyridin-3-yl)methyl)cyclopropanecarboxamide | 68 | 290 | |

| 6f | N-methyl-2-fluorobenzamide | 69 | 196 | |

| 6h | N-((6-chloropyridin-3-yl)methyl) | 75 | 176 | |

| 6k | N-methyl-3-(trifluoromethyl)benzamide | 72 | 172 (B.P.) |

Table 2: Spectroscopic Data for a Representative 2-Aminothiazole Derivative (Compound 6h)

| Spectroscopy | Data |

| ¹H NMR (DMSO) | δ 7.30-8.50 (m, 8H, Ar-H), 5.50 (s, N-H), 4.60 (d, -CH₂) |

| Mass Spectrum (m/z) | 370 (M+H)⁺ |

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and characterization of 2-aminothiazole derivatives.

Caption: A general workflow for the synthesis of 2-aminothiazole derivatives.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. universalprint.org [universalprint.org]

The Versatile Role of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: An In-depth Technical Guide for Chemical Synthesis

Introduction: 2-Amino-4-(chloromethyl)thiazole hydrochloride is a highly versatile heterocyclic building block integral to the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a reactive chloromethyl group and a nucleophilic aminothiazole core, make it a valuable precursor in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, key reactions, and applications, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale yellow solid.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 59608-97-8 | [2] |

| Molecular Formula | C₄H₅ClN₂S·HCl | [2] |

| Molecular Weight | 185.08 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 141-143 °C | |

| Storage | 0-8 °C, under inert gas | [1] |

Spectroscopic Data:

| Spectroscopic Data for 2-Aminothiazole Derivatives | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.55 (s, 1H, thiazole-H), 7.17 (br, 2H, NH₂), 2.17 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 169.2, 153.4, 111.1, 15.7 |

| FTIR (KBr) | ν (cm⁻¹): 3390-3100 (NH₂), 2958 (C-H), 1644 (C=N), 1511 (C=C) |

Key Synthetic Applications and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it an excellent alkylating agent for a variety of nucleophiles. The 2-amino group can also be further functionalized, adding to its synthetic utility.

N-Alkylation Reactions

The chloromethyl group readily undergoes nucleophilic substitution with primary and secondary amines, a key reaction in the construction of more complex molecules. A general workflow for this transformation is depicted below.

Caption: General workflow for N-alkylation reactions.

Experimental Protocol: Synthesis of a Dasatinib Intermediate Precursor

This protocol details the synthesis of a key intermediate that can be utilized in the synthesis of Dasatinib analogues. The reaction involves the N-alkylation of a piperazine derivative with this compound.

Step 1: N-Alkylation with N-Boc-piperazine

-

Reaction Setup: To a solution of N-Boc-piperazine (1.1 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

-

Addition of Alkylating Agent: Add this compound (1.0 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-amino-4-((4-Boc-piperazin-1-yl)methyl)thiazole.

Step 2: Deprotection of the Boc Group

-

Reaction Setup: Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt of the deprotected piperazine can often be precipitated by the addition of diethyl ether and collected by filtration.

This deprotected intermediate, 2-amino-4-(piperazin-1-ylmethyl)thiazole, is a valuable precursor for coupling with substituted pyrimidines in the synthesis of various kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors (e.g., Dasatinib)

The 2-aminothiazole moiety is a well-established scaffold in the design of kinase inhibitors. While many reported syntheses of Dasatinib utilize pre-functionalized thiazoles, the use of this compound as a starting material provides a convergent and flexible approach to novel analogues. The general synthetic strategy involves the initial coupling of the thiazole building block with a piperazine-containing fragment, followed by subsequent reaction with the pyrimidine core.

Caption: A convergent synthetic strategy for Dasatinib analogues.

Biological Significance and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] A significant number of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many 2-aminothiazole derivatives have been developed as inhibitors of VEGFR-2 kinase activity.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Inhibition of PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. The 2-aminothiazole scaffold is also found in inhibitors targeting this pathway.

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] It is harmful if swallowed and causes skin and serious eye irritation.[4][5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[6]

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a facile entry point to a diverse range of heterocyclic compounds. Its predictable reactivity and the established biological significance of the 2-aminothiazole scaffold make it a valuable tool for the discovery and development of novel therapeutic agents, particularly in the area of kinase inhibitors. The synthetic protocols and pathways outlined in this guide provide a framework for the effective utilization of this versatile chemical intermediate in drug discovery and development programs.

References

Theoretical Reactivity of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical reactivity of 2-Amino-4-(chloromethyl)thiazole hydrochloride, a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. While direct computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from established theoretical principles and existing research on analogous 2-aminothiazole derivatives to offer a comprehensive overview of its expected electronic properties and reactivity. This guide covers fundamental concepts of reactivity, summaries of expected quantitative data, detailed hypothetical experimental protocols for reactivity studies, and visualizations of logical workflows and influencing factors. The content is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other bioactive molecules.

Introduction

This compound is a versatile heterocyclic building block widely utilized in organic synthesis. Its structure, featuring a nucleophilic amino group, an electrophilic chloromethyl moiety, and an aromatic thiazole ring, imparts a rich and varied chemical reactivity. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of biologically active compounds, including those with antimicrobial, antifungal, and anticancer properties.[1][2] Understanding the theoretical underpinnings of its reactivity is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways in drug discovery and development.

This guide will explore the theoretical reactivity of this compound through the lens of modern computational chemistry, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and the analysis of Molecular Electrostatic Potential (MEP) maps.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule can be rationalized and predicted using several key theoretical concepts. These computational methods provide insights into the electron distribution, orbital energies, and sites susceptible to nucleophilic or electrophilic attack.

-

Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about molecular geometries, reaction energies, and various reactivity descriptors.[3]

-

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.[4][5][6] A smaller HOMO-LUMO energy gap generally implies higher reactivity.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).[2][8][9]

Predicted Reactivity of this compound

Based on the known reactivity of 2-aminothiazoles and alkyl chlorides, a dual pattern of reactivity is expected for this compound.

-

Nucleophilic Character: The 2-amino group and the thiazole ring (particularly the nitrogen and sulfur atoms) are electron-rich sites. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The thiazole ring nitrogen can also be protonated or involved in coordination.

-

Electrophilic Character: The chloromethyl group at the 4-position is the primary electrophilic site. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, leading to substitution reactions. This is a common pathway for introducing diverse functional groups onto the thiazole scaffold.

Data Presentation: Predicted Quantitative Reactivity Descriptors

| Parameter | Predicted Value/Range | Significance in Reactivity |

| HOMO Energy | -6.0 to -7.0 eV | Higher values indicate stronger nucleophilicity and ease of electron donation. |

| LUMO Energy | -1.0 to -2.0 eV | Lower values indicate stronger electrophilicity and ease of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity and lower kinetic stability.[7] |

| Global Electrophilicity Index (ω) | 1.0 to 2.0 eV | Measures the overall electrophilic nature of the molecule. |

| Global Nucleophilicity Index (N) | 3.0 to 4.0 eV | Measures the overall nucleophilic nature of the molecule. |

| C-Cl Bond Dissociation Energy | 65 to 75 kcal/mol | Represents the energy required to homolytically cleave the C-Cl bond. |

Note: These values are estimations based on computational studies of analogous compounds and should be confirmed by specific calculations for this compound.

Experimental Protocols for Reactivity Studies

The following are detailed methodologies for key experiments that could be conducted to validate the theoretical predictions of reactivity for this compound.

Protocol for Nucleophilic Substitution with a Generic Nucleophile (e.g., Aniline)

Objective: To investigate the kinetics and mechanism of the nucleophilic substitution at the chloromethyl group.

Materials:

-

This compound

-

Aniline (or other desired nucleophile)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Triethylamine (or other non-nucleophilic base)

-

High-Performance Liquid Chromatography (HPLC) system

-

Thermostatted reaction vessel

Procedure:

-

Prepare stock solutions of this compound, aniline, and triethylamine in acetonitrile of known concentrations.

-

In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add the solvent and allow it to equilibrate.

-

Initiate the reaction by adding the reactants to the vessel in a stoichiometric ratio (e.g., 1:1.2 ratio of the thiazole to aniline, with 1.5 equivalents of triethylamine to neutralize the HCl salt and the HCl formed during the reaction).

-

At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting with a cold solvent mixture (e.g., acetonitrile/water).

-

Analyze the quenched samples by HPLC to determine the concentration of the reactant and product.

-

Plot the concentration of the reactant versus time to determine the reaction rate.

-

Repeat the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.

Protocol for Acylation of the 2-Amino Group

Objective: To study the nucleophilic reactivity of the 2-amino group.

Materials:

-

This compound

-

Acetyl chloride (or other acylating agent)

-

Pyridine (as solvent and base)

-

Dichloromethane (for workup)

-

Thin Layer Chromatography (TLC) plates

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Dissolve this compound in pyridine in a round-bottom flask, and cool the solution in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified period (e.g., 4 hours), monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract the product with dichloromethane.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the product by NMR and mass spectrometry to confirm the acylation at the 2-amino position.

Mandatory Visualizations

Logical Workflow for Theoretical Reactivity Analysis

Caption: A logical workflow for the theoretical analysis of molecular reactivity.

Factors Influencing the Reactivity of 2-Amino-4-(chloromethyl)thiazole

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Amino-4-(chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 2-Amino-4-(chloromethyl)thiazole hydrochloride is a versatile and readily available building block for the synthesis of more complex thiazole derivatives.[3] Its utility stems from the presence of two key reactive sites: the nucleophilic 2-amino group and the electrophilic carbon of the 4-(chloromethyl) group. This allows for a variety of chemical modifications to generate libraries of novel compounds for drug discovery and development. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This document provides a detailed protocol for the synthesis of a substituted aminothiazole derivative via the alkylation of a thioamide with this compound. This reaction leverages the reactivity of the chloromethyl group and is a fundamental transformation in the elaboration of this important synthetic intermediate.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine, a novel derivative prepared from this compound.

| Parameter | Value |

| Reactants | |

| This compound | 1.85 g (10 mmol) |

| 2-Amino-4-phenylthiazole | 1.76 g (10 mmol) |

| Triethylamine | 2.79 mL (20 mmol) |

| Dimethylformamide (DMF) | 50 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product | |

| Product Name | 2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine |

| Yield | 75% |

| Melting Point | 210-212 °C |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.85 (s, 1H), 7.60 (d, J=7.8 Hz, 2H), 7.40 (t, J=7.6 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H), 7.10 (s, 1H), 6.80 (s, 2H), 4.50 (d, J=5.2 Hz, 2H), 3.40 (t, J=5.2 Hz, 1H) |

| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₁₃H₁₃N₅S₂: 316.06, found: 316.1 |

Experimental Protocols

Synthesis of 2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine

This protocol details the synthesis of a novel thiazole derivative through the N-alkylation of a substituted aminothiazole with this compound.

Materials:

-

This compound

-

2-Amino-4-phenylthiazole

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.85 g, 10 mmol) and 2-Amino-4-phenylthiazole (1.76 g, 10 mmol).

-

Solvent and Base Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture to dissolve the solids. To the resulting solution, add triethylamine (2.79 mL, 20 mmol) dropwise at room temperature. The triethylamine is added to neutralize the hydrochloride salt and to act as a base to facilitate the reaction.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain the temperature and stir the reaction mixture for 12 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-